molecular formula C10H12BrNO2S B1287876 1-(4-Bromophenyl)-N-cyclopropylmethanesulfonamide CAS No. 950235-23-1

1-(4-Bromophenyl)-N-cyclopropylmethanesulfonamide

Cat. No.: B1287876
CAS No.: 950235-23-1
M. Wt: 290.18 g/mol
InChI Key: SQNKWCLUVUQGEQ-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-N-cyclopropylmethanesulfonamide is an organic compound that features a bromophenyl group attached to a cyclopropylmethanesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenyl)-N-cyclopropylmethanesulfonamide typically involves the reaction of 4-bromobenzenesulfonyl chloride with cyclopropylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

4-Bromobenzenesulfonyl chloride+CyclopropylamineThis compound+HCl\text{4-Bromobenzenesulfonyl chloride} + \text{Cyclopropylamine} \rightarrow \text{this compound} + \text{HCl} 4-Bromobenzenesulfonyl chloride+Cyclopropylamine→this compound+HCl

Industrial Production Methods: Industrial production of this compound would likely follow a similar synthetic route but on a larger scale, with optimizations for yield and purity. This might involve the use of automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromophenyl)-N-cyclopropylmethanesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

    Oxidation and Reduction Reactions: The sulfonamide group can be oxidized or reduced under specific conditions.

    Coupling Reactions: The bromophenyl group can participate in Suzuki-Miyaura or Heck coupling reactions.

Common Reagents and Conditions:

    Substitution Reactions: Sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide.

    Oxidation Reactions: Potassium permanganate or hydrogen peroxide in acidic or basic medium.

    Reduction Reactions: Lithium aluminum hydride or sodium borohydride in anhydrous ether.

    Coupling Reactions: Palladium catalysts with boronic acids or alkenes in the presence of a base like potassium carbonate.

Major Products:

    Substitution Reactions: Products depend on the nucleophile used, such as methoxy or tert-butyl derivatives.

    Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the sulfonamide group.

    Coupling Reactions: Products include biaryl compounds or alkenyl derivatives.

Scientific Research Applications

1-(4-Bromophenyl)-N-cyclopropylmethanesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.

    Biological Studies: It can be used to study the effects of sulfonamide derivatives on biological systems.

    Chemical Biology: It serves as a probe to investigate enzyme activities and protein interactions.

    Industrial Chemistry: It is used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-N-cyclopropylmethanesulfonamide involves its interaction with biological targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the bromophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

  • 1-(4-Bromophenyl)-N-methylmethanesulfonamide
  • 1-(4-Bromophenyl)-N-ethylmethanesulfonamide
  • 1-(4-Bromophenyl)-N-propylmethanesulfonamide

Uniqueness: 1-(4-Bromophenyl)-N-cyclopropylmethanesulfonamide is unique due to the presence of the cyclopropyl group, which imparts rigidity and steric hindrance. This can influence its binding affinity and selectivity towards biological targets compared to its analogs with linear alkyl groups.

Properties

IUPAC Name

1-(4-bromophenyl)-N-cyclopropylmethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2S/c11-9-3-1-8(2-4-9)7-15(13,14)12-10-5-6-10/h1-4,10,12H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQNKWCLUVUQGEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NS(=O)(=O)CC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60589922
Record name 1-(4-Bromophenyl)-N-cyclopropylmethanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60589922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

950235-23-1
Record name 1-(4-Bromophenyl)-N-cyclopropylmethanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60589922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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